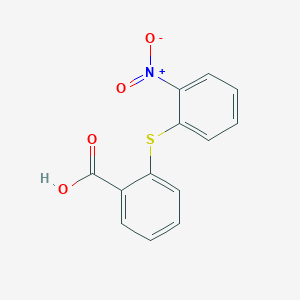

2-((2-Nitrophenyl)thio)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitrophenyl)sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4S/c15-13(16)9-5-1-3-7-11(9)19-12-8-4-2-6-10(12)14(17)18/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOKPGGNWNCXQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327466 | |

| Record name | NSC658183 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19806-43-0 | |

| Record name | NSC658183 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-((2-Nitrophenyl)thio)benzoic acid (CAS 19806-43-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((2-Nitrophenyl)thio)benzoic acid (CAS Number: 19806-43-0), a key intermediate in the synthesis of various heterocyclic compounds with significant pharmacological applications. This document details its physical and chemical properties, outlines its synthesis and subsequent chemical transformations, and discusses its role as a precursor to bioactive molecules such as phenothiazines. While direct biological activity and detailed experimental protocols for this specific compound are not extensively documented in publicly available literature, this guide consolidates the existing knowledge to support further research and development.

Chemical and Physical Properties

This compound is a nitro-containing aromatic thioether carboxylic acid. Its key physical and chemical properties are summarized in the table below. It is important to note that some of the data, such as boiling point, density, and pKa, are predicted values derived from computational models.

| Property | Value | Reference |

| CAS Number | 19806-43-0 | |

| Molecular Formula | C₁₃H₉NO₄S | [1] |

| Molecular Weight | 275.28 g/mol | [1] |

| Melting Point | 165-166 °C | |

| Boiling Point | 424.0 ± 30.0 °C (Predicted) | |

| Density | 1.47 ± 0.1 g/cm³ (Predicted) | |

| pKa | 3.32 ± 0.36 (Predicted) | |

| Appearance | Solid | |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves a nucleophilic aromatic substitution reaction.

Synthesis from 2,2'-Dithiosalicylic Acid and 1-Chloro-2-nitrobenzene

A well-established method for the synthesis of this compound is the reaction between 2,2'-dithiosalicylic acid and 1-chloro-2-nitrobenzene.[2] This reaction is typically performed in a basic aqueous solution. The disulfide bond in 2,2'-dithiosalicylic acid is cleaved under basic conditions to generate a thiolate anion. This nucleophilic thiolate then attacks the electron-deficient aromatic ring of 1-chloro-2-nitrobenzene, displacing the chloride ion to form the thioether linkage.[2]

Experimental Protocol (General Description):

-

Dissolution and Thiolate Formation: Dissolving 2,2'-dithiosalicylic acid in a suitable aqueous base (e.g., sodium hydroxide solution).

-

Nucleophilic Substitution: Adding 1-chloro-2-nitrobenzene to the reaction mixture. The reaction may require heating to proceed at a reasonable rate.

-

Work-up and Isolation: After the reaction is complete, the mixture would be cooled and acidified to precipitate the product, this compound. The crude product would then be collected by filtration, washed, and purified, likely through recrystallization from a suitable solvent.

Caption: Synthesis of this compound.

Chemical Reactivity and Downstream Synthesis

This compound is a valuable intermediate, primarily utilized for the synthesis of its reduced amino analogue, which is a direct precursor to phenothiazines.

Reduction to 2-((2-Aminophenyl)thio)benzoic acid

The nitro group of this compound can be readily reduced to an amino group to yield 2-((2-aminophenyl)thio)benzoic acid.[2] This reduction is a crucial step in the synthesis of phenothiazine derivatives.

Experimental Protocol (General Description):

Common methods for the reduction of aromatic nitro groups are applicable here. A typical procedure would involve:

-

Reaction Setup: Suspending this compound in a suitable solvent.

-

Reducing Agent: Adding a reducing agent. Common choices include iron powder in the presence of an acid (e.g., acetic acid or hydrochloric acid) or catalytic hydrogenation (e.g., using a palladium catalyst and a hydrogen source).

-

Work-up and Isolation: Upon completion of the reaction, the mixture is worked up to remove the reducing agent and byproducts. The product, 2-((2-aminophenyl)thio)benzoic acid, is then isolated and purified.

Cyclization to Phenothiazines

2-((2-Aminophenyl)thio)benzoic acid is a key precursor for the synthesis of phenothiazines, a class of compounds with a wide range of biological activities. The cyclization of 2-((2-aminophenyl)thio)benzoic acid to form the phenothiazine core often proceeds through a Smiles rearrangement.[3][4]

Caption: Synthetic pathway from the title compound to phenothiazines.

Biological Significance and Potential Applications

Direct studies on the biological activity of this compound are not widely reported. Its primary significance in the context of drug development lies in its role as a precursor to phenothiazines.

Phenothiazines are a class of neuropsychiatric medications with antipsychotic properties.[5] Their primary mechanism of action involves the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[6][7] By blocking these receptors, phenothiazines reduce the effects of excess dopamine, which is implicated in the positive symptoms of psychosis.[8]

References

- 1. 19806-43-0|this compound|BLD Pharm [bldpharm.com]

- 2. 2-((2-Aminophenyl)thio)benzoic acid | 54920-98-8 | Benchchem [benchchem.com]

- 3. Synthesis of some 5-substituted 2-aminobenzenethiols and their conversion into phenothiazines via Smiles rearrangement - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. egpat.com [egpat.com]

- 7. webhome.auburn.edu [webhome.auburn.edu]

- 8. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

An In-depth Technical Guide on the Core Physical and Chemical Properties of 2-((2-Nitrophenyl)thio)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-((2-Nitrophenyl)thio)benzoic acid. The information is compiled from various sources to aid researchers and professionals in drug development and other scientific endeavors. All quantitative data is summarized in structured tables for ease of comparison, and where available, experimental methodologies are detailed.

Chemical Identity and Structure

This compound is an organic compound featuring a benzoic acid scaffold linked to a 2-nitrophenyl group via a thioether bridge. This structure combines the functionalities of a carboxylic acid, a thioether, and a nitroaromatic group, making it a molecule of interest for further chemical and biological studies.

| Identifier | Value |

| IUPAC Name | 2-[(2-nitrophenyl)sulfanyl]benzoic acid |

| Synonyms | This compound, Benzoic acid, 2-[(2-nitrophenyl)thio]- |

| CAS Number | 19806-43-0[1] |

| Molecular Formula | C₁₃H₉NO₄S[2] |

| Molecular Weight | 275.28 g/mol [2] |

| Canonical SMILES | C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC=C2N(=O)=O |

| InChI Key | RMNTUOAOPRWVLP-UHFFFAOYSA-N |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available in the public domain. The following table includes predicted values and information from supplier databases.

| Property | Value | Source |

| Melting Point | No experimental data found. The related isomer, 2-(4-Nitrophenylthio)benzoic acid, has a melting point of 229-231 °C. | Predicted |

| Boiling Point | No experimental data found. | - |

| pKa (Predicted) | 3.32 ± 0.36 | ChemicalBook |

| Solubility | No quantitative data found. Expected to be soluble in organic solvents like DMSO and DMF. | - |

| Appearance | No data available. | - |

| Storage | Store in a dry, sealed container at 2-8°C.[2] | BLDpharm[2] |

Synthesis

A general procedure for the synthesis of 2-arylthiobenzoic acids involves the reaction of a 2-halobenzoic acid with a thiophenol in the presence of a copper catalyst and a base.[3] For the synthesis of this compound, this would involve the reaction of 2-chlorobenzoic acid or 2-iodobenzoic acid with 2-nitrothiophenol.

Logical Workflow for a Proposed Synthesis:

Caption: Proposed Ullmann condensation synthesis workflow.

Spectral Data

Detailed, experimentally verified spectral data with peak assignments for this compound are not available in the reviewed literature. Below are the expected characteristic signals based on the analysis of its structural components.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approximately 7.0-8.2 ppm) due to the presence of two substituted benzene rings. The carboxylic acid proton would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is expected to show 13 distinct signals, corresponding to the 13 carbon atoms in the molecule, assuming no accidental equivalence. The carbonyl carbon of the carboxylic acid would be the most downfield signal (likely >165 ppm). The aromatic carbons would appear in the range of approximately 110-150 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups present:

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

N-O stretch (nitro group): Two strong bands, one symmetric and one asymmetric, typically around 1520 cm⁻¹ and 1350 cm⁻¹, respectively.

-

C-S stretch: A weaker band in the fingerprint region.

-

Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak [M]⁺ at m/z = 275. Fragmentation may involve the loss of the nitro group (-NO₂), the carboxyl group (-COOH), and cleavage of the C-S bond.

Reactivity and Stability

The molecule contains several reactive functional groups. The carboxylic acid can undergo typical reactions such as esterification and amide formation. The nitro group can be reduced to an amine, which is a common transformation in the synthesis of related compounds. The thioether linkage may be susceptible to oxidation. The compound should be stored in a dry, cool environment to ensure stability.[2]

Biological Activity

While there is no specific information on the biological activity of this compound itself, related structures have been investigated for their antimicrobial properties. For instance, derivatives of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid have been synthesized and tested for their antibacterial and antifungal activities.[4] Some of these derivatives showed promising activity, suggesting that the core scaffold may be a useful starting point for the development of new antimicrobial agents.[4]

General Experimental Workflow for Antimicrobial Screening:

Caption: Workflow for evaluating antimicrobial activity.

Conclusion

This compound is a readily identifiable chemical entity with a clear structure. While predicted physicochemical and spectral properties can be inferred from its constituent functional groups, there is a notable lack of comprehensive experimental data in the public domain. The plausible synthesis via Ullmann condensation and the potential for biological activity, as suggested by related compounds, make it a molecule worthy of further investigation. This guide serves as a foundational resource for researchers, highlighting the current knowledge and identifying areas where further experimental characterization is needed.

References

2-((2-Nitrophenyl)thio)benzoic acid molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and a detailed synthetic protocol for 2-((2-Nitrophenyl)thio)benzoic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Molecular Structure and Properties

This compound is an organic compound featuring a thioether linkage between a benzoic acid and a nitrophenyl group. The presence of both a carboxylic acid and a nitro functional group makes it a molecule of interest for further chemical modifications and biological screening.

Data Presentation

| Property | Value | Source |

| Molecular Formula | C₁₃H₉NO₄S | [1] |

| Molecular Weight | 275.28 g/mol | [1] |

| CAS Number | 19806-43-0 | [1][2] |

Synthesis of this compound

The synthesis of this compound can be achieved via an Ullmann condensation reaction. This type of reaction is a copper-promoted nucleophilic aromatic substitution that is well-suited for the formation of aryl thioethers.[3][4] The following protocol is adapted from established methods for the synthesis of 2-arylthiobenzoic acids.[5]

Experimental Protocol: Ullmann Condensation for the Synthesis of this compound

This protocol describes the copper-catalyzed reaction between 2-chlorobenzoic acid and 2-nitrothiophenol.

Materials:

-

2-chlorobenzoic acid

-

2-nitrothiophenol

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chlorobenzoic acid (1 equivalent), 2-nitrothiophenol (1.1 equivalents), and potassium carbonate (2 equivalents).

-

Solvent and Catalyst Addition: Add anhydrous dimethylformamide (DMF) to the flask to create a stirrable suspension. To this mixture, add a catalytic amount of copper(I) iodide (0.1 equivalents).

-

Reaction: Heat the reaction mixture to a temperature of 120-140°C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Acidify the mixture with 1M hydrochloric acid (HCl) to a pH of approximately 2. This will protonate the carboxylic acid and precipitate the product.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

-

Logical Workflow for Synthesis

The synthesis of this compound via the Ullmann condensation follows a clear logical progression from starting materials to the final product.

Caption: Synthetic workflow for this compound.

Biological Signaling Pathways

While the biological activity of compounds containing nitro and thio functional groups has been documented, specific signaling pathways directly modulated by this compound have not been extensively characterized in publicly available literature. Nitro-containing compounds are known to participate in redox-sensitive signaling pathways, and thioethers can interact with various biological targets. For instance, certain nitro-fatty acids have been shown to influence the KEAP1-NRF2 and heat shock response pathways.[6][7] However, further research is required to elucidate the specific mechanism of action and biological targets of this compound.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-[(2-nitrophenyl)thio]benzoic acid | 19806-43-0 [chemicalbook.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents [patents.google.com]

- 6. search.lib.uconn.edu [search.lib.uconn.edu]

- 7. researchgate.net [researchgate.net]

Solubility Profile of 2-((2-Nitrophenyl)thio)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-((2-Nitrophenyl)thio)benzoic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a predictive analysis based on the compound's molecular structure and provides a detailed experimental protocol for its empirical determination. This guide is intended to serve as a valuable resource for researchers in drug development and chemical synthesis, offering both theoretical insights and practical methodologies for handling this compound.

Introduction

This compound is a complex organic molecule incorporating a carboxylic acid, a thioether linkage, and a nitroaromatic group. These functional groups collectively influence its physicochemical properties, including its solubility, which is a critical parameter in various applications such as reaction chemistry, purification, and formulation development. Understanding the solubility of this compound in different organic solvents is essential for optimizing experimental conditions and ensuring the successful design of related chemical processes.

A thorough search of scientific databases and chemical literature reveals a notable absence of specific quantitative solubility data for this compound. This guide, therefore, aims to bridge this information gap by providing a robust framework for predicting and experimentally determining its solubility.

Predicted Solubility Profile

The molecular structure of this compound suggests a nuanced solubility profile. The presence of the carboxylic acid group provides a site for hydrogen bonding, potentially conferring solubility in polar protic solvents. Conversely, the bulky and relatively nonpolar nitrophenylthio moiety would favor solubility in less polar or nonpolar organic solvents.

Based on these structural features, a qualitative prediction of solubility in common organic solvents is presented in Table 1. It is important to note that this table is illustrative and serves as a hypothetical guide for initial solvent screening.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate | The carboxylic acid group can engage in hydrogen bonding with the solvent. |

| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | The overall polarity of the molecule should allow for favorable dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene | Low to Moderate | The large aromatic and thioether portions may allow for some van der Waals interactions. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to High | These solvents are effective at dissolving a wide range of organic compounds. |

Experimental Protocol for Solubility Determination

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of a solid organic compound in various organic solvents.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the experimental samples.

-

-

Data Reporting:

-

Express the solubility in standard units such as grams per liter (g/L) or moles per liter (mol/L).

-

Repeat the experiment at different temperatures to study the temperature dependence of solubility.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility can be visualized as follows:

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is not currently available in the literature, this guide provides a foundational understanding based on its chemical structure. The detailed experimental protocol and workflow diagram offer a practical framework for researchers to empirically determine this crucial physicochemical property. The generation of such data will be invaluable for the scientific community, particularly for those involved in drug discovery and chemical process development.

An In-depth Technical Guide to the Synthesis of 2-((2-Nitrophenyl)thio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-((2-Nitrophenyl)thio)benzoic acid, a molecule of interest in medicinal chemistry and materials science. The primary synthesis route is detailed, along with experimental protocols, quantitative data, and pathway visualizations to aid in research and development.

Introduction

This compound is a diaryl thioether that serves as a valuable building block in the synthesis of various organic compounds. Its structure, featuring a nitro group and a carboxylic acid moiety, makes it a versatile intermediate for further chemical modifications. The synthesis of this compound is most effectively achieved through a copper-catalyzed cross-coupling reaction, specifically the Ullmann condensation.

Synthesis Pathway: The Ullmann Condensation

The most common and effective method for the synthesis of this compound is the Ullmann condensation. This reaction involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst.[1] In this specific synthesis, 2-mercaptobenzoic acid (thiosalicylic acid) is reacted with a 2-halonitrobenzene, typically 2-chloronitrobenzene or 2-iodonitrobenzene. The reaction is generally carried out at elevated temperatures in a polar aprotic solvent.

The overall reaction can be summarized as follows:

2-mercaptobenzoic acid + 2-chloronitrobenzene --(Copper Catalyst, Base, Heat)--> this compound

The nitro group on the 2-halonitrobenzene acts as an activating group, facilitating the nucleophilic aromatic substitution by the thiolate anion of 2-mercaptobenzoic acid.

Reaction Mechanism

The precise mechanism of the Ullmann condensation for thioether formation is still a subject of study, but it is generally believed to proceed through the following key steps:

-

Formation of a Copper Thiolate: The starting thiol (2-mercaptobenzoic acid) reacts with a copper(I) salt in the presence of a base to form a copper thiolate intermediate.

-

Oxidative Addition: The aryl halide (2-chloronitrobenzene) undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.

-

Reductive Elimination: The desired diaryl thioether is formed through reductive elimination from the copper(III) intermediate, regenerating a copper(I) species that can re-enter the catalytic cycle.

References

Safety Profile of 2-((2-Nitrophenyl)thio)benzoic Acid: A Technical Guide

Disclaimer: No specific Safety Data Sheet (SDS) for 2-((2-Nitrophenyl)thio)benzoic acid (CAS No. 19806-43-0) is readily available in the public domain. The following information is a synthesized safety profile based on the known hazards of its constituent functional groups: a nitrophenyl group, a thioether linkage, and a benzoic acid moiety. This guide is intended for researchers, scientists, and drug development professionals and should be used as a preliminary risk assessment tool. It is not a substitute for a manufacturer-provided SDS.

Presumed Hazard Identification and Classification

Based on the analysis of structurally related compounds such as 2-nitrobenzoic acid, thiobenzoic acid, and nitrophenols, this compound is presumed to be hazardous. The following hazard classifications are likely:

-

Skin Corrosion/Irritation: Category 2.[1][2] Benzoic acid and thiobenzoic acid derivatives are known to cause skin irritation.

-

Serious Eye Damage/Eye Irritation: Category 2.[1][2] Similar compounds are known to cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system).[1][2] May cause respiratory irritation.

-

Acute Toxicity (Oral): While not definitively classified, related nitrophenols are harmful if swallowed.[3]

Pictograms (Presumed):

Signal Word (Presumed): WARNING

Hazard Statements (Presumed):

-

May be harmful if swallowed.

Precautionary Statements (Presumed):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/eye protection/face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

Physical and Chemical Properties

Limited quantitative data is available for the target compound. The following table summarizes the known information and provides a comparison with related compounds.

| Property | This compound | 2-Nitrobenzoic Acid | Thiobenzoic Acid |

| CAS Number | 19806-43-0 | 552-16-9 | 98-91-9 |

| Molecular Formula | C13H9NO4S | C7H5NO4 | C7H6OS |

| Molecular Weight | 275.28 g/mol | 167.12 g/mol | 138.19 g/mol |

| Appearance | Not specified (likely a solid) | Yellow crystalline solid[4] | Yellow-orange liquid[6] |

| Melting Point | Not specified | 146-148 °C | 15-18 °C[6] |

| Boiling Point | Not specified | Not specified | 103-105 °C @ 12 mmHg[6] |

| Flash Point | Not specified | Not specified | >110 °C[6] |

| Solubility | Not specified | Soluble in water[2] | Not specified |

Toxicological Information

No specific toxicological data (e.g., LD50, LC50) is available for this compound. The toxicological properties are inferred from its functional groups.

-

Nitrophenyl Group: Nitrophenols can cause headaches, drowsiness, nausea, and cyanosis upon acute exposure.[7] High levels can lead to methemoglobinemia.[8]

-

Thioether Linkage: Low molecular weight thioethers are often characterized by a strong, unpleasant odor (stench).[6] While the toxicity of the thioether linkage itself is not well-defined in this context, the presence of sulfur necessitates caution.

-

Benzoic Acid Moiety: Benzoic acid and its derivatives are generally of low acute toxicity but can cause irritation to the skin, eyes, and respiratory tract.[9]

The following table presents available acute toxicity data for a related compound.

| Compound | Route | Species | Value |

| Thiobenzoic Acid | Oral | Rat | ATE > 2000 mg/kg[1] |

| Inhalation | Rat | ATE > 20 mg/l[1] |

Experimental Protocols

As no specific SDS is available, no experimental protocols for determining the safety data of this compound are cited. However, standard OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for determining chemical safety data. For instance:

-

Acute Oral Toxicity: OECD Guideline 423 (Acute Oral toxicity - Acute Toxic Class Method)

-

Skin Irritation/Corrosion: OECD Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

-

Eye Irritation/Corrosion: OECD Guideline 492 (Reconstructed human cornea-like Epithelium (RhCE) test method for identifying chemicals not requiring classification and labelling for eye irritation or serious eye damage)

Handling and Storage

-

Handling: Use in a well-ventilated area.[5] Avoid contact with skin, eyes, and clothing.[1] Avoid formation of dust and aerosols.[10] Wash hands thoroughly after handling.[6]

-

Storage: Store in a cool, dry, and well-ventilated place.[4][10] Keep container tightly closed. Some sources suggest refrigeration (2-8°C).

First-Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][6]

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[1][6] If skin irritation persists, call a physician.[1]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[5][10] Get medical attention.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards.[6] Get medical attention if symptoms occur.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow for risk assessment and emergency response when handling a chemical with presumed hazards like this compound.

Caption: Risk assessment and control implementation workflow.

Caption: Decision tree for first-aid measures.

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. epa.gov [epa.gov]

- 8. nj.gov [nj.gov]

- 9. Acids, Carboxylic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

A Technical Guide to 2-Amino-4-chloro-5-formylpyrimidine: A Key Intermediate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules.[1][2] Its prevalence is due to the pyrimidine ring's ability to engage in various biological interactions, often enhancing both the pharmacokinetic and pharmacodynamic properties of a drug.[3] Within the vast landscape of pyrimidine-based compounds, strategically functionalized intermediates serve as critical starting points for the synthesis of more complex molecular architectures. This guide focuses on one such versatile building block: 2-Amino-4-chloro-5-formylpyrimidine . The presence of an amino group, a reactive chloro substituent, and a formyl group provides multiple reaction sites for derivatization, making it an ideal precursor for a diverse range of fused heterocyclic systems, such as pteridines.[4][5]

Synthesis of the Core Intermediate

The preparation of functionalized pyrimidines can be approached through various synthetic strategies. A common method involves the Vilsmeier-Haack reaction on 4,6-dihydroxypyrimidines to introduce chloro substituents.[6] Another approach is the regioselective manipulation of polychlorinated pyrimidines.[6] The synthesis of the target intermediate, 2-Amino-4-chloro-5-formylpyrimidine, can be achieved through a multi-step process, often starting from simpler pyrimidine precursors. While specific, high-yield protocols for this exact molecule are proprietary or scattered in the literature, a general and illustrative synthetic pathway can be outlined.

Illustrative Synthetic Pathway

A plausible synthetic route commences with a commercially available or readily synthesized pyrimidine derivative, which is then subjected to sequential functional group transformations to install the required amino, chloro, and formyl moieties.

Experimental Protocol: Illustrative Synthesis of a Functionalized Pyrimidine Core

-

Step 1: Chlorination of a Dihydroxypyrimidine Precursor A mixture of a 2-amino-4,6-dihydroxypyrimidine derivative and phosphorus oxychloride (POCl₃) is carefully heated. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the excess POCl₃ is removed under reduced pressure, and the residue is cautiously quenched with ice water. The resulting precipitate, the dichlorinated pyrimidine, is filtered, washed with water, and dried.

-

Step 2: Formylation of the Dichlorinated Intermediate The dichlorinated pyrimidine is subjected to a formylation reaction, such as the Vilsmeier-Haack reaction using a mixture of dimethylformamide (DMF) and phosphorus oxychloride, to introduce the formyl group at the 5-position. The reaction mixture is then worked up by neutralizing with a suitable base, followed by extraction and purification to yield the 2-amino-4,6-dichloro-5-formylpyrimidine.

-

Step 3: Regioselective Nucleophilic Aromatic Substitution (SNAr) To obtain the target 2-Amino-4-chloro-5-formylpyrimidine, a regioselective substitution of one of the chloro groups is necessary. This can often be achieved by carefully controlling the reaction conditions and the nucleophile used. For instance, reaction with a controlled amount of an amine nucleophile at a specific temperature can favor monosubstitution.[6]

Quantitative Data from Representative Pyrimidine Syntheses

The following table summarizes quantitative data from various synthetic transformations involving functionalized pyrimidines, illustrating typical yields and conditions.

| Intermediate/Product | Reagents and Conditions | Yield (%) | Reference |

| 2-amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, indoline, ethanol, reflux | 60% | [6] |

| 2-amino-4-ethoxy-6-(N-methyl-N-(4-methoxyphenyl)amino)pyrimidine-5-carbaldehyde | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, N-methyl-4-methoxyaniline, ethanol, reflux | 20% | [6] |

| 4-(4-(4-bromophenyl)piperazin-1-yl) pyrimidin-2-amine | 2-amino-4-chloro-pyrimidine, 1-(4-bromophenyl)piperazine, propanol, microwave 120-140°C | Not Specified | [7] |

| 2,4-dichloro-5-nitropyrimidine | 5-nitrouracil, phosphorus oxychloride | 84% (assay yield) | [8] |

| 2-amino-4,6-dichloro-5-formamidopyrimidine | 2,5-diaminopyrimidine, DMF, then chlorination | >80% | [9] |

Application in the Synthesis of Complex Heterocyclic Systems: Pteridines

The strategic placement of functional groups on the 2-Amino-4-chloro-5-formylpyrimidine core makes it an excellent precursor for the synthesis of pteridines (pyrazino[2,3-d]pyrimidines). Pteridines are a class of bicyclic heterocycles with significant biological relevance.[4][5] The synthesis often involves the condensation of a 4,5-diaminopyrimidine derivative with a dicarbonyl compound.[4]

The 2-Amino-4-chloro-5-formylpyrimidine can be readily converted into a suitable diaminopyrimidine derivative. The formyl group can be transformed into an oxime or other nitrogen-containing group, which is then reduced to an amino group. The chloro substituent at the 4-position can be displaced by an amine via an SNAr reaction. This creates the necessary 4,5-diamino arrangement on the pyrimidine ring, which can then be cyclized with a suitable partner to form the fused pyrazine ring of the pteridine system.

Diagram of Synthetic Logic

References

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. ijrpr.com [ijrpr.com]

- 6. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 7. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2022090101A1 - Process for synthesis of 2,4-dichloro-5-aminopyrimidine - Google Patents [patents.google.com]

- 9. CN117050024A - Synthesis method of 2-amino-4, 6-dichloro-5-formamidopyrimidine - Google Patents [patents.google.com]

A Technical Guide to the Chemoselective Reduction of 2-((2-nitrophenyl)thio)benzoic acid

Abstract

The reduction of the nitro group in 2-((2-nitrophenyl)thio)benzoic acid is a critical transformation in synthetic organic chemistry, yielding 2-((2-aminophenyl)thio)benzoic acid, a key precursor for various heterocyclic compounds with significant applications in medicinal chemistry.[1] This intermediate is fundamental in the synthesis of phenothiazines and thioxanthenones.[1] Notably, its intramolecular cyclization is a pivotal step in producing the core structure of important pharmaceuticals, including the antipsychotic drug quetiapine.[1] This guide provides an in-depth overview of established and effective methods for this nitro group reduction, focusing on chemoselectivity to preserve the thioether and carboxylic acid functionalities. It includes a comparative summary of common reduction techniques, detailed experimental protocols, and diagrams illustrating the reaction pathway and general workflow.

Introduction: Synthetic Importance

2-((2-aminophenyl)thio)benzoic acid serves as a versatile building block for complex molecular architectures. Its synthesis is most commonly achieved through the reduction of its nitro precursor, this compound.[1] The resulting aniline derivative is primed for intramolecular cyclization, forming dibenzo[b,f]thiazepin-11(10H)-one, a tricyclic lactam that is a cornerstone for further synthetic elaborations.[1] Given the presence of other potentially reactive functional groups, the choice of reducing agent and reaction conditions is paramount to ensure a high-yielding and clean conversion. This document explores several robust methods for achieving this selective reduction.

Overview of Reduction Methodologies

The conversion of an aromatic nitro group to an amine is a classic transformation, and numerous methods have been developed.[2][3] The primary challenge in the context of this compound is achieving chemoselectivity. The ideal method should efficiently reduce the nitro group while leaving the thioether and carboxylic acid moieties intact. The most common strategies fall into two main categories: catalytic hydrogenation and metal-based reductions in acidic media.

-

Catalytic Hydrogenation: This clean method uses a catalyst (e.g., Palladium on carbon, Raney Nickel) and a hydrogen source, often producing water as the only byproduct.[4][5] While effective for many nitroarenes, a significant drawback is the potential for over-reduction or side reactions, such as the cleavage of the carbon-sulfur bond in the thioether, especially under harsh conditions.[5] Raney Nickel is sometimes preferred for substrates where dehalogenation is a concern.[5]

-

Metal-Mediated Reductions: The use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid is a widely used, reliable, and often more chemoselective alternative.[3][6] These methods are generally tolerant of a variety of functional groups that might be sensitive to catalytic hydrogenation.[6][7]

-

Iron (Fe): Reduction with iron powder in an acidic medium (e.g., acetic acid, hydrochloric acid) is a mild, cost-effective, and highly selective method.[5][6] It is known to tolerate halides, carbonyls, and nitriles.[7][8]

-

Tin(II) Chloride (SnCl₂): Stannous chloride is another mild reagent that provides for the selective reduction of nitro groups in the presence of other reducible functionalities.[5][9] While effective, it generates tin-based byproducts that can sometimes complicate purification.[9]

-

Comparative Data on Reduction Methods

The selection of a reduction method often depends on factors such as substrate compatibility, cost, scale, and ease of workup. The following table summarizes the key characteristics of the most relevant methods for the target transformation.

| Reagent System | Typical Conditions | Advantages | Disadvantages & Potential Side Reactions | Representative Yields |

| H₂ / Palladium on Carbon (Pd/C) | H₂ gas (1 atm or higher), Methanol/Ethanol, Room Temp. | High efficiency, clean byproducts (water).[4] | Risk of C-S bond cleavage (hydrogenolysis); may reduce other functional groups.[5] | Substrate dependent, generally >90% |

| Iron (Fe) / Acid (HCl or AcOH) | Fe powder, Ethanol/Water/Acid, Reflux | Excellent chemoselectivity, low cost, simple procedure.[6][7] | Requires stoichiometric amounts of metal, generating significant inorganic waste; can be exothermic.[4] | 80-98%[6][8] |

| Tin(II) Chloride (SnCl₂) / HCl | SnCl₂·2H₂O, Ethanol or Ethyl Acetate, Reflux | Mild conditions, highly selective for nitro groups.[5][9] | Generates tin salt byproducts that can be difficult to remove; tin is a heavy metal.[9] | 70-95%[9] |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic solvent system, Room Temp. to Reflux | Mild reagent, useful for sensitive substrates. | Often requires a large excess of reagent; can be less efficient for some substrates. | Variable, typically 60-90% |

Detailed Experimental Protocols

The following protocols are adapted from general procedures for the reduction of aromatic nitro compounds and are tailored for the synthesis of 2-((2-aminophenyl)thio)benzoic acid.

Protocol 1: Reduction using Iron Powder and Acetic Acid

This protocol is based on the highly chemoselective Béchamp reduction, modified for laboratory scale.[6]

Materials:

-

This compound

-

Iron powder (<325 mesh)

-

Glacial Acetic Acid

-

Ethanol

-

Water

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate solution

-

Celite

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a suspension of this compound (1.0 eq) in a 2:2:1 mixture of ethanol, water, and glacial acetic acid.

-

To this suspension, add reduced iron powder (5.0 eq) in portions to control the initial exotherm.

-

Heat the resulting mixture to reflux (approx. 80-90 °C) and stir vigorously.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Allow the reaction mixture to cool to room temperature and then filter through a pad of Celite to remove the iron residue. Wash the filter cake thoroughly with ethyl acetate.

-

Combine the filtrates and carefully neutralize the excess acid by partitioning with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-((2-aminophenyl)thio)benzoic acid.

-

The product can be further purified by recrystallization.

Protocol 2: Reduction using Tin(II) Chloride Dihydrate

This method offers a mild alternative to iron-based reductions.[9]

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol or Ethyl Acetate

-

Concentrated Hydrochloric Acid (catalytic)

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

Procedure:

-

Dissolve this compound (1.0 eq) in absolute ethanol or ethyl acetate in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add Tin(II) chloride dihydrate (3.0-4.0 eq) to the solution.

-

Add a few drops of concentrated HCl to initiate the reaction.

-

Heat the mixture to reflux and stir until TLC analysis indicates complete consumption of the starting material (typically 1-3 hours).

-

Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Basify the mixture to a pH of ~8 by the slow addition of a saturated sodium bicarbonate solution to precipitate the tin salts.

-

Filter the resulting slurry through a Celite pad, washing thoroughly with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to afford the desired product.

-

Purify further by recrystallization if necessary.

Visualized Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the chemical transformation and associated processes.

References

- 1. 2-((2-Aminophenyl)thio)benzoic acid | 54920-98-8 | Benchchem [benchchem.com]

- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. scispace.com [scispace.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. tandfonline.com [tandfonline.com]

- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to the Historical Synthesis of 2-((2-Nitrophenyl)thio)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical synthesis methods for 2-((2-Nitrophenyl)thio)benzoic acid, a key intermediate in the synthesis of various heterocyclic compounds. The primary historical method for the preparation of this compound is the Ullmann condensation, a copper-catalyzed reaction that has been a cornerstone of aryl ether and thioether synthesis for over a century.

Core Synthesis Route: The Ullmann Condensation

The most prominent historical method for synthesizing this compound involves the copper-catalyzed reaction between thiosalicylic acid and an activated aryl halide, typically 2-chloronitrobenzene. This reaction, a variation of the Ullmann condensation, forms a diaryl thioether linkage. The presence of the electron-withdrawing nitro group on the aryl halide facilitates the nucleophilic substitution by the thiolate.

The general transformation can be depicted as follows:

A foundational method for this synthesis is detailed in the context of the preparation of psychoactive compounds, where this compound serves as a crucial precursor.[1] The reaction involves the condensation of thiosalicylic acid with 2-chloronitrobenzene in the presence of a copper catalyst.[1]

Quantitative Data Summary

| Parameter | Value/Condition |

| Reactants | Thiosalicylic acid, 2-Chloronitrobenzene |

| Catalyst | Copper powder (Cu) or Copper(I) salts (e.g., CuI) |

| Base | Potassium carbonate (K₂CO₃) or similar inorganic base |

| Solvent | High-boiling polar solvents (e.g., DMF, nitrobenzene) |

| Temperature | 150-200 °C |

| Reaction Time | Several hours |

| Reported Yield | Moderate to good (typically 60-80%) |

Detailed Historical Experimental Protocol

The following protocol is a representative historical method for the synthesis of this compound via the Ullmann condensation. This protocol is based on established procedures for similar Ullmann-type reactions.

Materials:

-

Thiosalicylic acid

-

2-Chloronitrobenzene

-

Anhydrous potassium carbonate

-

Copper powder

-

Dimethylformamide (DMF)

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, a mixture of thiosalicylic acid (1 equivalent), 2-chloronitrobenzene (1.1 equivalents), and anhydrous potassium carbonate (2 equivalents) is prepared in dimethylformamide (DMF).

-

Copper powder (0.1 equivalents) is added to the stirred mixture.

-

The reaction mixture is heated to a temperature of 160-180°C and maintained at this temperature with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, the mixture is cooled to room temperature and then poured into a large volume of water.

-

The aqueous solution is filtered to remove the copper catalyst and any insoluble byproducts.

-

The filtrate is acidified with concentrated hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the crude this compound.

-

The precipitate is collected by filtration, washed with cold water, and then dried.

-

Purification of the crude product is achieved by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the pure this compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical workflow of the historical synthesis of this compound.

References

The Advent of a Versatile Thioether: Discovery and First Synthesis of 2-((2-Nitrophenyl)thio)benzoic Acid

A cornerstone in the development of various sulfur-containing heterocyclic compounds, 2-((2-nitrophenyl)thio)benzoic acid, has emerged as a significant building block in medicinal and materials chemistry. While the precise historical account of its first discovery remains nuanced, its synthesis is intrinsically linked to the advancements in cross-coupling reactions, particularly the Ullmann condensation. This technical guide delineates the probable first synthetic route, experimental protocols, and the logical framework behind its creation.

The synthesis of this compound is a classic example of nucleophilic aromatic substitution, facilitated by a copper catalyst, a reaction famously known as the Ullmann condensation. This method allows for the formation of a carbon-sulfur bond between an aryl halide and a thiol, a process that has become fundamental in organic synthesis.

First Synthesis: An Adaptation of the Ullmann Condensation

The inaugural synthesis of this compound is logically attributed to a variation of the Ullmann condensation. The reaction likely involved the coupling of thiosalicylic acid with a 2-halonitrobenzene, such as 2-chloronitrobenzene or 2-fluoronitrobenzene, in the presence of a copper catalyst and a base. The electron-withdrawing nitro group on the phenyl ring of the 2-halonitrobenzene activates the halide for nucleophilic displacement by the thiolate anion of thiosalicylic acid.

Experimental Protocol

The following protocol is a detailed methodology for the synthesis of this compound, adapted from established Ullmann condensation procedures for analogous compounds.

Materials:

-

Thiosalicylic acid (1 equivalent)

-

2-Chloronitrobenzene (1.1 equivalents)

-

Anhydrous Potassium Carbonate (2 equivalents)

-

Copper(I) iodide (CuI) (0.1 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with thiosalicylic acid, anhydrous potassium carbonate, and copper(I) iodide.

-

Solvent Addition: Anhydrous DMF is added to the flask to dissolve the reactants.

-

Reactant Addition: 2-Chloronitrobenzene is added to the reaction mixture.

-

Reaction Conditions: The mixture is heated to a temperature of 120-140°C under a nitrogen atmosphere and stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into a beaker containing ice-cold water.

-

Acidification: The aqueous solution is then acidified to a pH of 2-3 with concentrated hydrochloric acid (HCl), leading to the precipitation of the crude product.

-

Purification: The precipitate is collected by vacuum filtration, washed with cold water, and then recrystallized from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Quantitative Data

The following table summarizes the typical quantitative data expected from the synthesis of this compound.

| Parameter | Value |

| Molecular Formula | C₁₃H₉NO₄S |

| Molecular Weight | 275.28 g/mol |

| Typical Yield | 70-85% |

| Melting Point | 215-218 °C |

| Appearance | Pale yellow solid |

Synthesis Workflow

The logical flow of the synthesis process is depicted in the following diagram:

Caption: Workflow for the synthesis of this compound.

Signaling Pathway of the Ullmann Condensation

The underlying mechanism of the Ullmann condensation for this synthesis involves a copper-catalyzed cycle.

Caption: Simplified signaling pathway of the Ullmann condensation.

Methodological & Application

Application Notes and Protocols: 2-((2-Nitrophenyl)thio)benzoic Acid in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-((2-nitrophenyl)thio)benzoic acid as a key starting material for the synthesis of thioxanthenone-based pharmaceutical intermediates. Thioxanthenone derivatives are a versatile class of compounds with a broad spectrum of biological activities, including antipsychotic, antimicrobial, and antitumor effects.

Introduction to this compound and its Pharmaceutical Relevance

This compound is a crucial building block for the synthesis of the thioxanthenone scaffold. This tricyclic heteroatom-containing ring system is the core of several clinically significant drugs and promising therapeutic candidates. The synthetic versatility of the thioxanthenone core allows for the introduction of various substituents, leading to a diverse library of compounds with distinct pharmacological profiles.

The primary application of this starting material lies in the synthesis of 2-nitrothioxanthen-9-one, a key intermediate that can be further functionalized to produce a range of bioactive molecules. The nitro group serves as a handle for subsequent chemical transformations, such as reduction to an amine, which can then be modified to introduce desired pharmacophores.

Synthetic Protocols for Pharmaceutical Intermediates

Synthesis of this compound

This protocol is adapted from the general principles of the Ullmann condensation for the synthesis of diaryl thioethers.

Reaction Scheme:

Materials:

-

2-Chlorobenzoic acid

-

2-Nitrothiophenol

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask, add 2-chlorobenzoic acid (1 equivalent), 2-nitrothiophenol (1.1 equivalents), and potassium carbonate (2.5 equivalents).

-

Add anhydrous dimethylformamide (DMF) to the flask.

-

Add copper(I) iodide (0.1 equivalents) to the reaction mixture.

-

Heat the mixture to 120-130 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing water.

-

Acidify the aqueous solution with 2N HCl until the pH is approximately 2-3, which will precipitate the product.

-

Filter the precipitate and wash it with water.

-

Dissolve the crude product in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Expected Yield: 70-85%

Synthesis of 2-Nitrothioxanthen-9-one (Pharmaceutical Intermediate)

This protocol describes the intramolecular Friedel-Crafts acylation (cyclization) of this compound to form the thioxanthenone core.

Reaction Scheme:

Materials:

-

This compound

-

Polyphosphoric acid (PPA) or concentrated sulfuric acid (H₂SO₄)

-

Ice water

Procedure:

-

In a round-bottom flask, add this compound.

-

Add an excess of polyphosphoric acid (PPA) or concentrated sulfuric acid.

-

Heat the mixture to 80-100 °C with stirring for 2-4 hours. The mixture will become viscous.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

The product will precipitate out of the solution.

-

Filter the solid precipitate and wash it thoroughly with water until the washings are neutral.

-

Dry the solid product under vacuum to obtain 2-nitrothioxanthen-9-one.

-

Further purification can be achieved by recrystallization from a suitable solvent like glacial acetic acid or ethanol.

Expected Yield: 80-95%

Applications in the Synthesis of Bioactive Molecules

The intermediate, 2-nitrothioxanthen-9-one, is a versatile precursor for a variety of pharmaceutical agents.

Antipsychotic Agents

Thioxanthene derivatives, such as chlorprothixene and flupentixol, are used as antipsychotic drugs. Their mechanism of action primarily involves the antagonism of dopamine D2 receptors in the brain. The synthesis of these drugs often involves the reduction of the nitro group on the thioxanthenone core to an amine, followed by functionalization to introduce the desired side chains.

Antimicrobial Agents

Thioxanthenone derivatives have demonstrated promising activity against a range of bacteria. Their antimicrobial effect is often attributed to the inhibition of bacterial efflux pumps, which are responsible for extruding antibiotics from the bacterial cell and are a major cause of multidrug resistance.

Antitumor Agents

Certain thioxanthenone derivatives, including lucanthone and its metabolite hycanthone, have been investigated for their antitumor properties. Their mechanism of action is believed to involve the intercalation of the planar thioxanthenone ring system into the DNA of cancer cells and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.

Quantitative Data on Biological Activities

The following tables summarize the reported biological activities of various thioxanthenone derivatives.

Table 1: Antitumor Activity of Thioxanthenone Derivatives

| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Aminated Thioxanthone | K562 (Leukemia) | 1.9 | [1] |

| Tetracyclic Thioxanthene 11 | A375-C5 (Melanoma) | 5-7 | [1] |

| Tetracyclic Thioxanthene 11 | MCF-7 (Breast) | 5-7 | [1] |

| Tetracyclic Thioxanthene 11 | NCI-H460 (Lung) | 5-7 | [1] |

| Tetracyclic Thioxanthene 14 | A375-C5 (Melanoma) | 8-11 | [1] |

| Tetracyclic Thioxanthene 14 | MCF-7 (Breast) | 8-11 | [1] |

| Tetracyclic Thioxanthene 14 | NCI-H460 (Lung) | 8-11 | [1] |

Table 2: Antimicrobial Activity of Thioxanthenone Derivatives

| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Spiropyrrolidine 4a-d | Bacillus subtilis | 32 | [2] |

| Spiropyrrolidine 4a-d | Staphylococcus epidermidis | 32 | [2] |

| Spiropyrrolidine 4a, 4b, 4d, 4e | Pseudomonas aeruginosa | 64 | [2] |

Signaling Pathways and Mechanisms of Action

Antipsychotic Activity: Dopamine D2 Receptor Antagonism

The therapeutic effect of thioxanthene-based antipsychotics stems from their ability to block dopamine D2 receptors in the mesolimbic pathway of the brain. This blockade reduces dopaminergic neurotransmission, alleviating the positive symptoms of schizophrenia.

Caption: Antipsychotic mechanism of thioxanthene derivatives.

Antimicrobial Activity: Bacterial Efflux Pump Inhibition

Thioxanthenones can enhance the efficacy of antibiotics by inhibiting bacterial efflux pumps. These pumps are transmembrane proteins that actively transport antibiotics out of the bacterial cell, conferring resistance. By blocking these pumps, thioxanthenones increase the intracellular concentration of antibiotics, restoring their effectiveness.

Caption: Antimicrobial mechanism via efflux pump inhibition.

Antitumor Activity: DNA Intercalation and Topoisomerase II Inhibition

The antitumor activity of certain thioxanthenones is attributed to a dual mechanism. The planar structure of the molecule allows it to intercalate between the base pairs of DNA, distorting the double helix and interfering with DNA replication and transcription. Additionally, these compounds can inhibit topoisomerase II, an enzyme that is essential for resolving DNA tangles during replication. Inhibition of topoisomerase II leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptosis (programmed cell death) in cancer cells.[3][4]

Caption: Antitumor mechanism of thioxanthenone derivatives.

References

Application Notes and Protocols for 2-((2-Nitrophenyl)thio)benzoic Acid and its Derivatives in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct medicinal chemistry applications and detailed biological data for 2-((2-Nitrophenyl)thio)benzoic acid are limited in publicly available scientific literature. This document primarily focuses on the established applications of its close derivatives and the potential activities inferred from its structural features.

Introduction

This compound belongs to the thioether class of organic compounds, characterized by a sulfur atom bridging two aryl groups. While this specific compound is noted as a key intermediate in the synthesis of medicinally relevant heterocyclic systems like phenothiazines[1], its direct therapeutic applications are not well-documented. However, its structural motifs, including the nitroaromatic ring and the thioether linkage, are present in many biologically active molecules. This document summarizes the known applications of its derivatives and discusses the potential therapeutic relevance of the parent compound based on its chemical features.

Antimicrobial and Antifungal Applications of Derivatives

Derivatives of this compound have demonstrated notable antimicrobial and antifungal activities. Specifically, 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid derivatives have been evaluated against a panel of bacteria and fungi.

Quantitative Data Summary

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a series of 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives against various microbial strains.

| Compound ID | Staphylococcus aureus (μg/mL) | Bacillus subtilis (μg/mL) | Pseudomonas aeruginosa (μg/mL) | Escherichia coli (μg/mL) | Candida albicans (μg/mL) | Candida krusei (μg/mL) |

| Derivative 1 (R=H) | 100 | 50 | >100 | >100 | 12.5 | 25 |

| Derivative 2 (R=4-Cl) | 50 | 25 | >100 | 100 | 6.25 | 12.5 |

| Derivative 3 (R=4-OCH3) | 100 | 50 | >100 | >100 | 25 | 50 |

| Ampicillin (Reference) | 3.12 | 1.56 | >100 | 6.25 | - | - |

| Fluconazole (Reference) | - | - | - | - | 1.56 | 3.12 |

| Ketoconazole (Reference) | - | - | - | - | 0.78 | 1.56 |

Data is representative of findings for this class of compounds and is compiled for illustrative purposes based on available literature on derivatives.

Potential Mechanism of Action: The Role of the Nitroaromatic Group

The presence of a nitroaromatic group in this compound suggests a potential mechanism of action involving bioreduction. Nitroaromatic compounds are known to undergo enzymatic reduction in biological systems to form highly reactive intermediates that can induce cellular damage.

Proposed Signaling Pathway for Nitroaromatic Cytotoxicity

The following diagram illustrates the general mechanism by which nitroaromatic compounds can exert cytotoxic effects. This is a proposed pathway based on the known bioactivation of this chemical class.

This pathway highlights that the nitro group can be reduced by cellular nitroreductases to form a nitro anion radical. This radical can then generate reactive oxygen species (ROS) or directly damage cellular macromolecules like DNA and proteins, leading to cell death. This mechanism is particularly relevant in hypoxic environments, such as those found in solid tumors or certain bacterial infections, making nitroaromatic compounds potential candidates for targeted therapies.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and antimicrobial evaluation of this compound and its derivatives, based on established chemical and microbiological methods.

General Synthesis Protocol: Ullmann Condensation

This compound can be synthesized via an Ullmann condensation reaction, which involves the copper-catalyzed coupling of an aryl halide and a thiol.

Workflow for Synthesis:

Detailed Steps:

-

Reaction Setup: In a round-bottom flask, combine thiosalicylic acid (1 equivalent), 2-chloronitrobenzene (1.1 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of copper(I) iodide in a suitable solvent such as dimethylformamide (DMF).

-

Reaction: Heat the mixture to 120-150 °C with stirring under an inert atmosphere (e.g., nitrogen or argon) for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing water. Acidify the aqueous solution with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash thoroughly with water to remove inorganic salts. The crude product can be purified by recrystallization from a solvent system such as ethanol-water to yield pure this compound.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial and fungal strains.

Materials:

-

Test compound stock solution (e.g., in DMSO)

-

Sterile 96-well microtiter plates

-

Bacterial or fungal culture in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile pipette tips and multichannel pipettes

Procedure:

-

Preparation of Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Serial Dilution: Add a calculated amount of the test compound stock solution to the first well of each row to achieve the highest desired concentration. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

Inoculation: Prepare a microbial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard). Dilute this inoculum in broth so that the final concentration in each well after inoculation will be approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi. Add 100 µL of this diluted inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

While this compound itself has not been extensively studied as a primary therapeutic agent, its role as a synthetic intermediate and the significant antimicrobial activity of its derivatives highlight the importance of this chemical scaffold in medicinal chemistry. The presence of the nitroaromatic moiety suggests a potential for bioreductive activation, which could be exploited in the design of targeted therapies for infectious diseases or cancer. Further research is warranted to explore the direct biological activities of the parent compound and to expand the library of its derivatives for structure-activity relationship studies.

References

Application Notes and Protocols for the Reduction of Nitro Groups to Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries. This reaction is a key step in the synthesis of a vast array of active pharmaceutical ingredients (APIs), dyes, and other specialty chemicals. The resulting aromatic and aliphatic amines are versatile intermediates, serving as crucial building blocks for more complex molecular architectures.[1][2] The choice of reduction methodology is critical and depends on factors such as the substrate's functional group tolerance, desired chemoselectivity, scalability, safety considerations, and cost-effectiveness.[3] This document provides an overview of common experimental procedures, detailed protocols, and comparative data for the reduction of nitro groups.

Methodologies for Nitro Group Reduction

Several reliable methods exist for the reduction of nitro compounds, broadly categorized as catalytic hydrogenation, metal-mediated reductions, and transfer hydrogenation.[4][5]

-

Catalytic Hydrogenation: This is often the method of choice for its high efficiency and clean reaction profiles.[6] It typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or Raney nickel, with molecular hydrogen (H₂). While highly effective for both aromatic and aliphatic nitro groups, a significant drawback is its potential to reduce other functional groups.[6] For substrates sensitive to dehalogenation, Raney nickel is often a preferred alternative to Pd/C.[6]

-

Metal-Mediated Reductions: Historically significant and still widely used, these methods employ metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic conditions.[4][6] Iron in acidic medium is a mild and often chemoselective option, capable of reducing nitro groups in the presence of other reducible functionalities.[6] Tin(II) chloride (SnCl₂) also offers a mild reduction environment.[6][7]

-

Transfer Hydrogenation: This technique provides a convenient alternative to using gaseous hydrogen. A hydrogen donor, such as formic acid, ammonium formate, or hydrazine, is used in the presence of a catalyst to effect the reduction.[8][9] This method is particularly advantageous for laboratories not equipped for high-pressure hydrogenations.

-

Metal Hydride Reductions: Reagents like sodium borohydride (NaBH₄), in combination with a catalyst, can be used for the reduction of nitro compounds.[10][11][12] While NaBH₄ alone is generally not effective for nitro group reduction, its reactivity can be enhanced by the addition of transition metal salts like nickel(II) acetate or nickel(II) chloride.[11][12][13]

Experimental Workflows and Relationships

The following diagrams illustrate a generalized experimental workflow for the reduction of a nitro compound and the logical relationships between the primary reduction methodologies.

Caption: Generalized experimental workflow for nitro group reduction.

Caption: Methodologies for nitro group reduction.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for the reduction of various nitroarenes to their corresponding anilines using different methodologies.

Table 1: Catalytic Hydrogenation with Pd/C

| Substrate | Solvent | Temperature (°C) | H₂ Pressure (psi) | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| Nitrobenzene | Ethanol | 25 | 50 | 1 | 2 | >99 |

| 4-Nitrotoluene | Methanol | 25 | 50 | 1 | 3 | 98 |

| 4-Nitroanisole | Ethyl Acetate | 25 | 50 | 1 | 2.5 | 99 |

| 3-Nitroacetophenone | Ethanol | 30 | 60 | 2 | 4 | 95 |

Table 2: Metal-Mediated Reduction with Iron

| Substrate | Solvent | Acid | Temperature (°C) | Time (h) | Yield (%) |

| Nitrobenzene | Ethanol/Water | Acetic Acid | 100 | 2 | 90 |

| 2-Nitrophenol | Ethanol/Water | NH₄Cl | 80 | 3 | 88 |

| 4-Chloronitrobenzene | Ethanol | Acetic Acid | 100 | 2.5 | 92 |

| 3-Nitrobenzoic Acid | Water | Acetic Acid | 100 | 4 | 85 |

Table 3: Metal-Mediated Reduction with Tin(II) Chloride

| Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Nitrobenzene | Ethanol | 78 | 2 | 95 |

| 4-Nitrotoluene | Ethanol | 78 | 2.5 | 93 |

| 2,4-Dinitrotoluene | Ethanol | 78 | 4 | 85 (diamine) |

| 4-Nitrobenzaldehyde | Ethanol | 78 | 3 | 90 |

Table 4: Reduction with NaBH₄ and a Nickel Catalyst

| Substrate | Solvent | Catalyst | Temperature (°C) | Time (min) | Yield (%) |

| Nitrobenzene | CH₃CN/H₂O | Ni(OAc)₂·4H₂O | 25 | 20 | 92 |

| 4-Nitrotoluene | CH₃CN/H₂O | NiCl₂·6H₂O | 25 | 15 | 95 |

| 4-Chloro-nitrobenzene | CH₃CN/H₂O | Ni(OAc)₂·4H₂O | 25 | 25 | 94 |

| 2-Nitronaphthalene | CH₃CN/H₂O | NiCl₂·6H₂O | 25 | 30 | 90 |

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of an Aromatic Nitro Compound using Pd/C

This protocol describes a general procedure for the reduction of a nitroarene using palladium on carbon as the catalyst.

Materials:

-

Aromatic nitro compound (1.0 eq)

-

10% Palladium on carbon (1-5 mol%)

-